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Cat. No.: B12385739

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BMS-561392 formate, a potent inhibitor

of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), with other relevant TACE

inhibitors. The information presented herein is supported by experimental data to aid in the

objective evaluation of these compounds for research and development purposes.

Introduction to TACE as a Therapeutic Target
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a variety of

disease states, including rheumatoid arthritis and inflammatory bowel disease.[1] TACE, also

known as ADAM17 (A Disintegrin and Metalloproteinase 17), is the primary enzyme

responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form.

Inhibition of TACE represents a promising therapeutic strategy to modulate TNF-α-driven

inflammation.

Comparative Performance of TACE Inhibitors
The following tables summarize the in vitro potency and selectivity of BMS-561392 formate
and other notable TACE inhibitors. The data is presented as half-maximal inhibitory
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concentrations (IC50), with lower values indicating higher potency.

Table 1: In Vitro Potency against TACE

Compound Synonym(s) TACE IC50 (nM)

BMS-561392 formate DPC-333 0.20[1]

Apratastat TMI-005 440[1]

Compound [I]* - 0.02

INCB7839 Aderbasib Dual ADAM10/17 inhibitor

GW3333 - Potent TACE/MMP inhibitor

*Compound [I] is a highly selective TACE inhibitor developed by Bristol-Myers Squibb.[2]

Table 2: Selectivity Profile of a BMS-561392 Analog (Compound [I]) against Matrix

Metalloproteinases (MMPs)

Enzyme IC50 (nM) Selectivity (Fold vs. TACE)

TACE 0.02 1

MMP-1 (Interstitial

Collagenase)
>4,949 >247,450

MMP-2 (Gelatinase A) 3,333 166,650

MMP-3 (Stromelysin-1) 163 8,150

MMP-8 (Neutrophil

Collagenase)
795 39,750

MMP-9 (Gelatinase B) >2,128 >106,400

MMP-13 (Collagenase 3) 16,083 804,150
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Detailed methodologies for key experiments are provided below to facilitate the validation of

TACE inhibition.

TACE Enzymatic Activity Assay (Fluorogenic)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

purified TACE.

Principle: A fluorogenic peptide substrate containing a TACE cleavage site is used. In its intact

form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule.

Upon cleavage by TACE, the fluorophore is released from the quencher, resulting in an

increase in fluorescence that is proportional to enzyme activity.

Materials:

Recombinant human TACE

Fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM FRET peptide)

Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)

Test compounds (dissolved in DMSO)

96-well black microplate

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of the test compound in Assay Buffer.

In a 96-well black microplate, add 50 µL of the diluted test compound or vehicle control

(DMSO in Assay Buffer).

Add 25 µL of recombinant human TACE solution to each well.

Incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 25 µL of the fluorogenic TACE substrate solution to each well.
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Immediately begin monitoring the increase in fluorescence at the appropriate excitation and

emission wavelengths (e.g., 490 nm excitation / 520 nm emission for 5-FAM) in a kinetic

mode for 30-60 minutes at 37°C.

The rate of reaction is determined from the linear portion of the fluorescence versus time

curve.

Calculate the percent inhibition for each concentration of the test compound relative to the

vehicle control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Assay (Cell-Based ELISA)
This assay measures the ability of a compound to inhibit the release of TNF-α from cells, which

is a downstream consequence of TACE activity.

Principle: A cellular model that produces TNF-α (e.g., LPS-stimulated human THP-1

monocytes) is treated with the test compound. The amount of soluble TNF-α released into the

cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent

Assay (ELISA).

Materials:

Human THP-1 cells (or other suitable cell line)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS) from E. coli

Test compounds (dissolved in DMSO)

Human TNF-α ELISA kit

96-well cell culture plate

96-well ELISA plate
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Microplate reader

Procedure:

Seed THP-1 cells into a 96-well cell culture plate at a density of 1 x 10⁵ cells/well and allow

them to adhere.

Prepare serial dilutions of the test compound in cell culture medium.

Pre-treat the cells by adding the diluted test compounds or vehicle control and incubate for 1

hour at 37°C.

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for

the unstimulated control.

Incubate the plate for 4-6 hours at 37°C to allow for TNF-α production and release.

Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

Perform a human TNF-α ELISA on the collected supernatants according to the

manufacturer's instructions. Briefly:

Add supernatants and TNF-α standards to the wells of the ELISA plate pre-coated with a

capture antibody.

Incubate to allow TNF-α to bind.

Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

Incubate and wash again.

Add a substrate that is converted by the enzyme to a colored product.

Stop the reaction and measure the absorbance at the appropriate wavelength.

Calculate the concentration of TNF-α in each sample from the standard curve.
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Determine the percent inhibition of TNF-α release for each concentration of the test

compound relative to the LPS-stimulated vehicle control.

Calculate the IC50 value as described in the enzymatic assay protocol.
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Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by BMS-561392 formate.

Experimental Workflow for Validating TACE Inhibitors
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Caption: A generalized workflow for the validation of novel TACE inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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